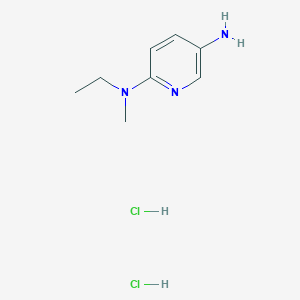

N2-Ethyl-N2-methylpyridine-2,5-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N2-Ethyl-N2-methylpyridine-2,5-diamine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H15Cl2N3 . The InChI code for this compound is 1S/C6H9N3.2ClH/c1-8-6-3-2-5(7)4-9-6;;/h2-4H,7H2,1H3,(H,8,9);2*1H .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is 187.67 . More detailed information may be available in Material Safety Data Sheets (MSDS) or other technical documents .Aplicaciones Científicas De Investigación

1. Pharmacological and Behavioral Profiles of Related Compounds

Compounds with similar structures have been studied for their pharmacological properties. For example, ACP-103, a novel 5-HT2A receptor inverse agonist, demonstrated antipsychotic-like efficacy, suggesting that similar compounds could have applications in neuropsychopharmacology (Vanover et al., 2006).

2. Synthetic Applications

Research on monopyridylmethylation of sulfonamides suggests that related compounds might be valuable in synthetic chemistry for introducing pyridylmethyl groups into various molecular structures (Iwata & Kuzuhara, 1982).

3. Luminescent Properties

Tetranuclear Zn–Nd complexes with Schiff-base ligands, involving similar chemical functionalities, exhibit improved luminescent properties. This suggests potential applications in materials science, particularly in the development of materials with specific optical characteristics (Lü et al., 2008).

4. Antioxidant Properties

The synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride as a new synthetic antioxidant indicates that structurally related compounds could have applications in healthcare, specifically in the development of novel antioxidants (Yao Xing-sheng, 2007).

5. Coordination Chemistry and Catalysis

Studies on the coordination chemistry of polydentate aminopyridine ligands and their applications in ethylene oligomerization catalysis suggest that N2-Ethyl-N2-methylpyridine-2,5-diamine dihydrochloride could potentially be explored in the development of new catalysts for industrial processes (Schareina et al., 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-N-ethyl-2-N-methylpyridine-2,5-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-3-11(2)8-5-4-7(9)6-10-8;;/h4-6H,3,9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVJAJXXFUKOKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC=C(C=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea](/img/structure/B2847771.png)

![Ethyl 8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride](/img/structure/B2847774.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2847775.png)

![2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2847778.png)

![methyl 4-({(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}amino)benzenecarboxylate](/img/structure/B2847781.png)

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2847784.png)

![6-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2847789.png)